N'-((1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)cyclohexanecarbohydrazide
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Overview
Description
N’-((1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)cyclohexanecarbohydrazide is a complex organic compound that features a pyrazole ring, a phenyl group, and a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-((1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)cyclohexanecarbohydrazide typically involves the condensation of 1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde with cyclohexanecarbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-((1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)cyclohexanecarbohydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The phenyl and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles such as amines and alcohols are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-((1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)cyclohexanecarbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism by which N’-((1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)cyclohexanecarbohydrazide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N’-((1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)cyclohexanecarbohydrazide is unique due to the presence of both a cyclohexane ring and a hydrazide group, which are not commonly found together in similar compounds. This unique structure contributes to its distinct chemical and biological properties.
Properties
CAS No. |
477734-52-4 |
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Molecular Formula |
C24H26N4O |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-[(E)-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]cyclohexanecarboxamide |
InChI |
InChI=1S/C24H26N4O/c1-18-12-14-19(15-13-18)23-21(17-28(27-23)22-10-6-3-7-11-22)16-25-26-24(29)20-8-4-2-5-9-20/h3,6-7,10-17,20H,2,4-5,8-9H2,1H3,(H,26,29)/b25-16+ |
InChI Key |
ABURFHGJNWESDS-PCLIKHOPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C3CCCCC3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C3CCCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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